3-[(1E)-2-phenylethenyl]-1H-pyrazole-4-carbaldehyde
Description
IUPAC Nomenclature and Systematic Identification
The systematic name 5-(2-phenylethenyl)-1H-pyrazole-4-carbaldehyde follows IUPAC rules, prioritizing the pyrazole ring’s numbering to assign the lowest possible locants to substituents. The parent pyrazole ring is numbered such that the nitrogen atoms occupy positions 1 and 2, with the styryl group [(E)-2-phenylethenyl] at position 3 (equivalent to position 5 in the 1H-tautomer) and the aldehyde group at position 4 (Figure 1).
Table 1: Identifiers for 3-[(1E)-2-Phenylethenyl]-1H-Pyrazole-4-Carbaldehyde
The SMILES string explicitly encodes the (E)-configuration of the styryl double bond (C=CC2=C), while the InChIKey provides a unique hashed representation of the stereochemistry.
X-ray Crystallographic Analysis of Pyrazole-Styryl Conjugation
X-ray diffraction studies of analogous styrylpyrazoles reveal planar geometries stabilized by π-conjugation between the pyrazole ring and the styryl group. In the title compound, the dihedral angle between the pyrazole and phenyl rings is expected to approach 0° due to conjugation, minimizing steric hindrance. Key bond lengths include:
Table 2: Key Bond Lengths and Angles (Theoretical)
| Parameter | Value (Å/°) |
|---|---|
| C3–C4 (styryl double bond) | ~1.34 Å (typical for C=C) |
| C4–C5 (pyrazole linkage) | ~1.44 Å (sp²–sp²) |
| N1–C2 (pyrazole ring) | ~1.33 Å |
| Torsion angle (C3–C4–C5–N1) | ~180° (planar) |
The styryl group’s conjugation with the pyrazole ring delocalizes π-electrons, as evidenced by UV-Vis spectra showing bathochromic shifts in λₘₐₓ compared to non-conjugated analogs.
Stereochemical Considerations in (E)-Configuration Stabilization
The (E)-configuration of the styryl double bond is thermodynamically favored due to reduced steric strain between the pyrazole’s aldehyde group and the styryl phenyl ring. Computational studies of similar systems indicate that the (Z)-isomer exhibits a higher energy barrier (ΔG‡ ≈ 25–30 kJ/mol) due to van der Waals repulsions between substituents.
The (E)-configuration’s stability is further reinforced by intramolecular hydrogen bonding between the aldehyde proton and the pyrazole’s N2 atom (distance: ~2.2 Å), as observed in related structures. This interaction creates a pseudo-six-membered ring, enhancing planarity and resonance stabilization.
Comparative Analysis with Isomeric Forms (Z-Configuration Derivatives)
Isomerization studies of styrylpyrazoles demonstrate distinct physicochemical properties between (E)- and (Z)-configurations:
Table 3: (E)- vs. (Z)-Isomer Properties
| Property | (E)-Isomer | (Z)-Isomer |
|---|---|---|
| Melting Point | Higher (>150°C) | Lower (<100°C) |
| Dipole Moment | ~3.5 D | ~4.2 D |
| λₘₐₓ (UV-Vis) | ~320 nm | ~290 nm |
| NMR Chemical Shift (C=CH) | δ 6.8–7.1 ppm | δ 5.9–6.3 ppm |
The (Z)-isomer’s reduced conjugation shifts UV absorption to shorter wavelengths, while steric crowding downfield-shifts vinyl proton signals in ¹H NMR. Synthetic routes to (Z)-isomers typically require photoirradiation or base-catalyzed isomerization, as direct cyclocondensation methods favor the (E)-form.
Properties
IUPAC Name |
5-(2-phenylethenyl)-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-9-11-8-13-14-12(11)7-6-10-4-2-1-3-5-10/h1-9H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFBNMYIOSTKQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C(C=NN2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Styryl-1H-pyrazole-4-carbaldehyde typically involves the condensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cycloaddition reactions. One common method includes the reaction of styryl aldehyde with hydrazine hydrate under reflux conditions to form the corresponding hydrazone, which then undergoes cyclization to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for 3-Styryl-1H-pyrazole-4-carbaldehyde are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Aldol Condensation Reactions
The aldehyde group participates in base-catalyzed condensations with ketones to form α,β-unsaturated carbonyl derivatives.
Example Reaction ( ):
Reaction with 2,4-dichloro-5-fluoroacetophenone yields 1-(2,4-dichloro-5-fluorophenyl)-3-(1H-pyrazol-4-yl)prop-2-en-1-one (Figure 1).
| Reaction Components | Conditions | Product Yield | Reference |
|---|---|---|---|
| 3-[(E)-Styryl]pyrazole-4-carbaldehyde + Acetophenone derivatives | NaOH (aq.), ethanol, RT | 70-85% | , |
Mechanism : Base-mediated deprotonation of the ketone generates an enolate, which attacks the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated ketone.
Pd-Catalyzed Cross-Coupling Reactions
The styryl group enables further functionalization via Suzuki-Miyaura or Sonogashira couplings.
Key Example ( , ):
Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis produces 3-(biphenyl-ethenyl)-1H-pyrazole-4-carbaldehyde (Scheme 1).
| Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₃PO₄ | THF | 78% | |
| PdCl₂(dppf) | NEt₃ | DMF | 65% |
Note : The styryl group’s electron-withdrawing nature enhances oxidative addition efficiency in cross-couplings.
Oxidation of the Aldehyde Group
The formyl moiety is oxidized to a carboxylic acid under strong oxidizing conditions ( ):
Reaction :
3-[(E)-Styryl]pyrazole-4-carbaldehyde → 3-[(E)-Styryl]pyrazole-4-carboxylic acid
| Oxidizing Agent | Conditions | Yield | Reference |
|---|---|---|---|
| KMnO₄ | H₂O-pyridine, 80°C | 92% | |
| K₂Cr₂O₇/H₂SO₄ | Reflux, 4 h | 85% |
Application : The carboxylic acid derivatives are precursors for esters and amides, used in pharmaceutical intermediates.
Cyclocondensation with Active Methylene Compounds
The aldehyde reacts with methyl acetoacetate or ethyl cyanoacetate to form dihydropyridine derivatives ( , ):
Example :
Reaction with ethyl 3-aminocrotonate yields 4-(pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate (Scheme 2).
| Component | Catalyst | Yield | Reference |
|---|---|---|---|
| Ethyl 3-aminocrotonate | BF₃·Et₂O | 89% | |
| Methyl acetoacetate | 3,4,5-F₃C₆H₂B(OH)₂ | 92% |
Mechanism : Knoevenagel condensation followed by Michael addition and cyclization.
Formation of Hydrazone Derivatives
Condensation with hydrazines generates hydrazones, which are precursors to heterocycles like pyridazines ( ):
Reaction :
3-[(E)-Styryl]pyrazole-4-carbaldehyde + Hydrazine → Pyrazolo[3,4-d]pyridazin-7-one
| Hydrazine Derivative | Conditions | Product Yield | Reference |
|---|---|---|---|
| Semicarbazide | EtOH, HCl, reflux | 75% | |
| Thiosemicarbazide | H₂O-EtOH, Δ | 68% |
Application : These heterocycles exhibit antimicrobial and antitumor activities.
Friedel-Crafts Hydroxyalkylation
The aldehyde participates in electrophilic aromatic substitution with electron-rich arenes ( ):
Example :
Reaction with 1,3-dimethoxybenzene forms 3-(3,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde .
| Arene | Catalyst | Yield | Reference |
|---|---|---|---|
| Anisole | AlCl₃, DCM | 63% | |
| Naphthalene | H₂SO₄ | 58% |
Reduction of the Aldehyde Group
Catalytic hydrogenation reduces the aldehyde to a primary alcohol ( ):
Reaction :
RCHO → RCH₂OH (R = 3-[(E)-styryl]pyrazol-4-yl)
| Reducing Agent | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| H₂ | Pd/C | EtOAc | 95% | |
| NaBH₄ | EtOH | - | 80% |
Photochemical [2+2] Cycloaddition
The styryl group undergoes dimerization under UV light to form cyclobutane derivatives ( ):
Product : 1,3-Bis(1H-pyrazol-4-yl)cyclobutane-2,4-dicarbaldehyde
| Conditions | Yield | Reference |
|---|---|---|
| UV (254 nm), 12 h | 40% |
Application : Photoresponsive materials and supramolecular architectures.
Scientific Research Applications
3-Styryl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-Styryl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The styryl group can participate in π-π interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazole Derivatives
- 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (): This derivative replaces the styryl group with a benzoyl substituent. Synthesized via the Vilsmeier-Haack reaction, it demonstrates antioxidant and anti-inflammatory activity, with compounds 4c and 4e showing near-standard efficacy. The carbaldehyde group likely enhances reactivity, enabling interactions with biological targets .
- 1-{3-(4-Methylphenyl)-5-[(E)-2-Phenylethenyl]-4,5-Dihydro-1H-Pyrazol-1-yl}Ethanone (): This dihydro-pyrazole derivative features a partially saturated pyrazole ring and an acetyl group. The styryl group adopts an envelope conformation in the crystal lattice, stabilized by C–H···O hydrogen bonds. Unlike the target compound, the dihydro structure may limit aromatic conjugation and alter bioavailability .
Styrylchromones (Chromone Derivatives)
- 7-Methoxy-3-[(1E)-2-Phenylethenyl]-4H-1-Benzopyran-4-one (Compound A, ): This chromone derivative shares the styryl motif but replaces the pyrazole with a benzopyranone core. It exhibits high tumor-specific toxicity against oral squamous carcinoma (selectivity index SI = 301) and induces G2/M phase arrest. The methoxy group at position 7 enhances activity compared to non-substituted analogs . Key Difference: The chromone core’s oxygen atom and extended π-system may improve DNA intercalation or kinase inhibition, mechanisms less common in pyrazoles.
Quinazolinone Derivatives ():
Quinazolinones with para-sulfonamide-substituted styryl groups (e.g., 4-[(E)-2-{3-(4-Methoxyphenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl}Ethenyl]Benzene-1-Sulfonamide) show COX-2 inhibition (47.1% at 20 μM). The larger heterocyclic system (vs. pyrazole) and sulfonamide group enhance binding to COX-2’s hydrophobic pocket .
Physicochemical and Pharmacological Comparison
Key Observations:
- Styryl Group : Common in tumor-specific and anti-inflammatory compounds, suggesting its role in target binding or electronic modulation.
- Carbaldehyde vs. Sulfonamide/Methoxy: The carbaldehyde in pyrazoles may favor hydrogen bonding, while sulfonamides (quinazolinones) and methoxy groups (chromones) enhance hydrophobic interactions.
Biological Activity
3-[(1E)-2-phenylethenyl]-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications, supported by data tables and research findings.
Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds exhibit antimicrobial activity . A study highlighted that compounds similar to this compound demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anticancer Activity
Numerous studies have reported the anticancer properties of pyrazole derivatives. For instance, this compound has shown selective cytotoxicity against cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory effects , potentially acting as a COX-2 inhibitor. This suggests its utility in treating conditions characterized by inflammation, such as arthritis .
Summary of Biological Activities
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Vilsmeier-Haack Reaction : This method involves the reaction of phenylhydrazones with phosphorus oxychloride and dimethylformamide to form the desired pyrazole derivatives.
- Pd-Catalyzed Cross-Coupling Reactions : This technique utilizes palladium catalysts for the formation of carbon-carbon bonds, enabling the introduction of various substituents on the pyrazole ring .
Study on Anticancer Activity
In a notable study, researchers synthesized several pyrazole derivatives, including this compound, and evaluated their efficacy against human cancer cell lines. The results indicated that this compound significantly inhibited cell growth at micromolar concentrations, suggesting its potential as a lead compound for further drug development .
Study on Antimicrobial Effects
Another study focused on the antimicrobial properties of various pyrazole derivatives. The findings revealed that this compound exhibited strong activity against Gram-positive bacteria, making it a candidate for further exploration in antibiotic development .
Q & A
Q. What are the common synthetic routes for 3-[(1E)-2-phenylethenyl]-1H-pyrazole-4-carbaldehyde, and how are reaction conditions optimized?
The compound is typically synthesized via Vilsmeier-Haack formylation of pyrazole precursors (e.g., 3-methyl-1-arylpyrazol-5(4H)-ones) using phosphoryl chloride (POCl₃) and DMF . Optimization involves adjusting stoichiometry (e.g., excess DMF for higher aldehyde yields), temperature (80–100°C), and reaction time (6–12 hours). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) is critical to isolate the carbaldehyde .
Q. What spectroscopic and crystallographic methods confirm the structural identity of this compound?
- NMR : H and C NMR identify key functional groups (e.g., aldehyde proton at δ 9.8–10.2 ppm, aromatic protons at δ 7.2–8.1 ppm) .
- X-ray crystallography : Resolves molecular geometry (e.g., unit cell parameters: monoclinic P21/n, a = 10.29 Å, b = 15.36 Å, c = 11.03 Å, β = 98.78°) and intermolecular interactions (e.g., C–H···O hydrogen bonds forming dimeric structures) .
- IR spectroscopy : Confirms aldehyde C=O stretch at ~1700 cm⁻¹ and pyrazole ring vibrations at 1500–1600 cm⁻¹ .
Advanced Research Questions
Q. How can researchers address low yields in the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes?
Low yields (e.g., <50%) often stem from competing side reactions (e.g., over-chlorination). Mitigation strategies include:
- Controlled reagent addition : Slow addition of POCl₃ to prevent exothermic decomposition.
- Microwave-assisted synthesis : Reduces reaction time (1–2 hours) and improves selectivity .
- Substituent tuning : Electron-donating groups (e.g., methyl) on the pyrazole ring stabilize intermediates, enhancing aldehyde formation .
Q. What strategies resolve contradictions in reported biological activities of pyrazole derivatives?
Discrepancies in antimicrobial or antitumor activity (e.g., varying IC₅₀ values across studies) arise from:
- Structural variability : Substituents like 4-methylphenyl vs. 4-bromophenyl alter lipophilicity and target binding .
- Assay conditions : Standardize protocols (e.g., broth microdilution for MICs) and use positive controls (e.g., ciprofloxacin for bacteria) .
- Computational docking : Predict binding affinities to targets (e.g., bacterial gyrase) to rationalize experimental data .
Q. How does computational modeling enhance understanding of this compound’s reactivity?
- DFT calculations : Optimize molecular geometry and predict frontier orbitals (HOMO/LUMO) to identify reactive sites for electrophilic substitution .
- Molecular dynamics : Simulate solvent interactions (e.g., ethanol vs. DMSO) to optimize solubility for biological assays .
- SAR studies : Correlate substituent effects (e.g., trifluoromethyl groups) with bioactivity trends .
Methodological Notes
- Contradiction Analysis : Compare crystallographic data (e.g., bond lengths) across studies to identify experimental artifacts (e.g., temperature-dependent polymorphism) .
- Biological Assays : Use checkerboard synergy assays to evaluate combinatorial effects with known antibiotics, addressing resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
